5-(1-Aminopropyl)-N-isopropyl-3-methylpyridin-2-amine
CAS No.:
Cat. No.: VC17447431
Molecular Formula: C12H21N3
Molecular Weight: 207.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H21N3 |
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Molecular Weight | 207.32 g/mol |
IUPAC Name | 5-(1-aminopropyl)-3-methyl-N-propan-2-ylpyridin-2-amine |
Standard InChI | InChI=1S/C12H21N3/c1-5-11(13)10-6-9(4)12(14-7-10)15-8(2)3/h6-8,11H,5,13H2,1-4H3,(H,14,15) |
Standard InChI Key | IFGOPPMBNCLIPL-UHFFFAOYSA-N |
Canonical SMILES | CCC(C1=CN=C(C(=C1)C)NC(C)C)N |
Introduction
Chemical Identity and Structural Features
5-(1-Aminopropyl)-N-isopropyl-3-methylpyridin-2-amine (IUPAC name: 5-[(1-aminopropyl)methyl]-N-(propan-2-yl)-3-methylpyridin-2-amine) is a trisubstituted pyridine derivative characterized by:
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A pyridine core with substitutions at positions 2, 3, and 5.
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N-isopropyl amine at position 2.
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Methyl group at position 3.
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1-Aminopropyl chain at position 5.
The compound’s structure confers both lipophilic (methyl, isopropyl) and hydrophilic (primary amine) properties, making it suitable for interactions with biological targets such as enzymes or receptors .
Synthesis and Optimization Strategies
Table 1: Hypothetical Synthesis Steps Based on Patent US5332824A
Step | Reaction | Reagents/Conditions | Purpose |
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1 | Nitration of 3-methylpyridine | HNO₃/H₂SO₄, 50–70°C | Introduce nitro group at position 5 |
2 | Reduction to 5-amino-3-methylpyridine | H₂/Pd-C, ethanol, RT | Convert nitro to amine |
3 | Alkylation with 1-bromopropane | K₂CO₃, DMF, 80°C | Introduce propyl chain at position 5 |
4 | N-Isopropylation | Isopropyl bromide, NaH, THF, 60°C | Attach isopropyl group to position 2 amine |
Critical Notes:
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Step 3 may require protecting group strategies to avoid over-alkylation .
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Final purification likely involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
Stability: Likely stable under inert atmospheres but prone to oxidation at the primary amine group without refrigeration .
Biological and Industrial Applications
Agrochemical Intermediates
Pyridine-2-amine derivatives are documented as intermediates in herbicide synthesis (e.g., via coupling with chlorinated aromatics) . The 5-aminopropyl chain in this compound may enhance binding to plant enzyme active sites.
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